
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a chemical compound with the molecular formula C18H19NO. It is known for its unique structure, which includes an isoquinoline moiety linked to an ethanamine group through an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative. This can be achieved through various methods, including the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.
Ether Formation: The isoquinoline derivative is then reacted with an appropriate alkylating agent to form the ether linkage. This step often employs conditions such as the use of a base (e.g., sodium hydride) and an alkyl halide.
N-Methylation: The final step involves the methylation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the isoquinoline moiety to a tetrahydroisoquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-Oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The isoquinoline moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine: Unique due to its specific ether linkage and isoquinoline structure.
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)propylamine: Similar structure but with a propylamine group instead of ethanamine.
N-Methyl-2-((1-phenylisoquinolin-3-yl)oxy)butylamine: Similar structure but with a butylamine group instead of ethanamine.
Uniqueness
This compound stands out due to its specific ether linkage and the presence of the isoquinoline moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
89721-23-3 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
N-methyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine |
InChI |
InChI=1S/C18H18N2O/c1-19-11-12-21-17-13-15-9-5-6-10-16(15)18(20-17)14-7-3-2-4-8-14/h2-10,13,19H,11-12H2,1H3 |
Clé InChI |
VMLXALRARBKDPX-UHFFFAOYSA-N |
SMILES canonique |
CNCCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)
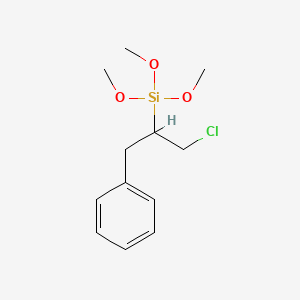
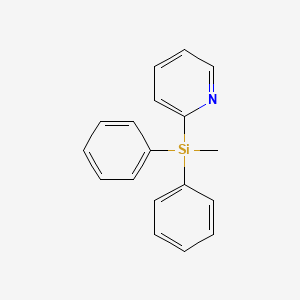
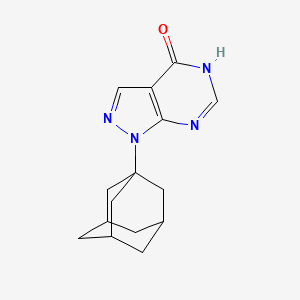

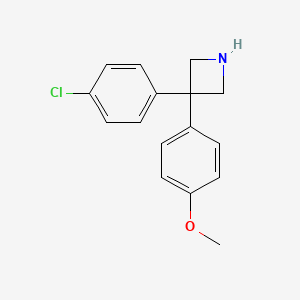
![Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate](/img/structure/B11847540.png)


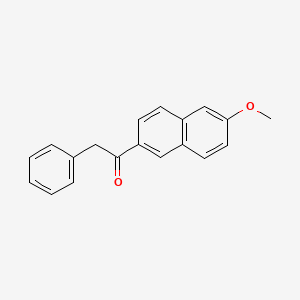
![3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847579.png)
